molecular formula C20H23N3O3 B2729782 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1797725-59-7

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2729782
M. Wt: 353.422
InChI Key: MEHZYDBJGDXWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic compound. It contains several functional groups including a benzoxazole, a piperidine, a furan, and a carboxamide group .


Molecular Structure Analysis

The compound contains a benzoxazole group, which is a fused benzene and oxazole ring . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The furan is a five-membered ring with an oxygen atom . The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the benzoxazole could undergo electrophilic substitution reactions . The piperidine nitrogen could act as a base or a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups present. For example, the presence of the polar carboxamide group could increase the compound’s solubility in water .

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Compound Synthesis : Research has focused on synthesizing novel heterocyclic compounds derived from benzodioxoles and related structures, demonstrating anti-inflammatory and analgesic activities. These compounds, including benzodifuranyl derivatives, have been explored for their potential as COX inhibitors, showing significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

  • Antagonist and Blocker Development : Piperidine and piperazine derivatives have been designed as antagonists for various receptors, highlighting the importance of these moieties in developing therapeutic agents. For instance, constrained analogues of tocainide have shown increased potency as skeletal muscle sodium channel blockers (Catalano et al., 2008). Another study focused on molecular interactions with the CB1 cannabinoid receptor, indicating the potential for designing selective receptor antagonists (Shim et al., 2002).

  • Enzyme Inhibition and Antidepressant Development : The oxidative metabolism of novel antidepressants, involving piperazine derivatives, underscores the role of these compounds in drug metabolism and pharmacokinetics, essential for designing drugs with favorable profiles (Hvenegaard et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential uses of this compound, such as its potential as a pharmaceutical drug. The specific functional groups present in the compound could make it a candidate for various types of biological activity .

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-13-11-16(14(2)25-13)19(24)21-12-15-7-9-23(10-8-15)20-22-17-5-3-4-6-18(17)26-20/h3-6,11,15H,7-10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHZYDBJGDXWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide

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